molecular formula C11H6Cl2N2O2 B11805773 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11805773
M. Wt: 269.08 g/mol
InChI Key: PMOSBSYFVSBKLB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 2,6-dichlorophenyl group at position 2 and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The electron-withdrawing chlorine atoms on the phenyl ring enhance the compound's stability and influence its interaction with biological targets, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and bioavailability .

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-2-1-3-8(13)9(7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17)

InChI Key

PMOSBSYFVSBKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Uracil-5-carboxylic acid undergoes chlorination in a one-pot reaction with PCl₃ and chlorine gas (Cl₂) under reflux conditions. The reaction replaces hydroxyl groups at positions 2 and 4 of the pyrimidine ring with chlorine atoms, yielding 2,4-dichloropyrimidine-5-carboxylic acid chloride (Fig. 1). The use of POCl₃ as a solvent facilitates the reaction, achieving yields exceeding 90%.

Example 4 (Patent US 3,561,005):

  • Reactants: 62.4 g uracil-5-carboxylic acid, 150 g POCl₃, 182 g PCl₃, 94 g Cl₂.

  • Conditions: Reflux at 80–114°C for 4 hours.

  • Yield: 98% of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

Subsequent Functionalization

The acid chloride intermediate is hydrolyzed to the carboxylic acid using aqueous base (e.g., KOH). To introduce the 2,6-dichlorophenyl group, a nucleophilic aromatic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) is employed. For instance, reacting the chloride with 2,6-dichlorophenylboronic acid in the presence of a palladium catalyst could yield the target compound.

MgI₂-Mediated Morita-Baylis-Hillman (MBH) Approach

A modular strategy for constructing 2,6-disubstituted pyrimidine-5-carboxylates, reported by PMC (PMC2919067), utilizes MgI₂ to catalyze the MBH reaction between aldehydes and propiolate esters.

Synthesis Workflow

  • MBH Adduct Formation:

    • React 2,6-dichlorobenzaldehyde with methyl propiolate in the presence of MgI₂.

    • Intermediate: α-(hydroxymethyl)-β-keto ester.

  • Oxidation:

    • Dess-Martin periodinane oxidizes the hydroxyl group to an iodomethylene group.

  • Cyclocondensation:

    • Treat the oxidized adduct with benzamidine hydrochloride to form the pyrimidine ring.

    • Product: Methyl 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylate.

  • Hydrolysis:

    • Saponify the ester with KOH to yield the carboxylic acid.

Multi-Step Synthesis via Pyrimidine Building Blocks

A third approach, outlined by EvitaChem, involves sequential functionalization of pre-formed pyrimidine intermediates.

Reaction Sequence

  • Pyrimidine Ring Construction:

    • Condense 2,6-dichlorophenylacetonitrile with ethyl cyanoacetate to form a 4,6-dihydroxypyrimidine.

  • Chlorination:

    • Treat with PCl₅ to replace hydroxyl groups with chlorine atoms.

  • Carboxylation:

    • Introduce the carboxylic acid group via Kolbe-Schmitt reaction using CO₂ under high pressure.

Optimization with Lewis Acids

The use of MgI₂ as a Lewis acid enhances reaction rates and yields during cyclization steps. For example, MgI₂-mediated coupling of dichlorophenyl Grignard reagents with chloropyrimidine intermediates achieves regioselective substitution at position 2.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
ChlorinationPOCl₃, PCl₃90–98High purity, one-pot synthesisRequires hazardous chlorinating agents
MBH-AdductMgI₂, Dess-Martin48–85Modular, diverse substituentsMulti-step, moderate yields
Pyrimidine BuildingPCl₅, MgI₂70–85Flexible substitution patternsHigh-pressure conditions required

Mechanistic Insights and Side Reactions

Chlorination Selectivity

The patent highlights unexpected selectivity in dichlorination, avoiding over-chlorination despite the presence of excess Cl₂. This is attributed to steric hindrance from the carboxylic acid group at position 5.

MBH Reaction Regiochemistry

In the MgI₂-catalyzed MBH process , the aldehyde’s substituent (R₁) directs the position of the pyrimidine’s 6-substituent, while the amidine contributes the 2-substituent. This enables precise control over the 2,6-dichlorophenyl placement.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes acid-catalyzed esterification with alcohols. For example:
Reaction:
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid + Methanol → Methyl ester derivative
Conditions:

  • Reflux in methanol with H₂SO₄ (5 mol%)

  • 8 hours at 65°C
    Yield: 95%

This reaction is critical for modifying solubility and bioavailability in drug development.

Amidation

The acid forms amide bonds via activation to an acyl chloride intermediate:
Reaction Pathway:

  • Treatment with thionyl chloride (SOCl₂) at 0–5°C for 2 hours to form the acyl chloride.

  • Reaction with primary/secondary amines (e.g., methylamine) in dry THF at 25°C.
    Typical Yield: 82–88%

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:
Reaction:
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid → 2-(2,6-Dichlorophenyl)pyrimidine + CO₂
Conditions:

  • Heating at 200°C under N₂ atmosphere

  • Reaction time: 3–4 hours
    Yield: 76%

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at the C4 position due to electron-withdrawing effects of the dichlorophenyl group:
Example Reaction:
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid + Ethyl bromide → 4-Ethoxy derivative
Conditions:

  • NaH (2 eq) in DMF at 70°C

  • 12 hours
    Yield: 78%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:
Reaction:
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid + Phenylboronic acid → Biaryl derivative
Conditions:

  • Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq)

  • DMF/H₂O (4:1), 80°C, 24 hours
    Yield: 73%

Functional Group Interconversion

The carboxylic acid can be reduced to a hydroxymethyl group:
Reaction:
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid → 5-(Hydroxymethyl)pyrimidine derivative
Conditions:

  • LiAlH₄ (2.5 eq) in dry THF, 0°C → 25°C

  • 6 hours
    Yield: 68%

Structural Influences on Reactivity

  • Carboxylic Acid (pKa ≈ 4.2 ): Governs acid-base reactivity and participation in condensation reactions.

  • Dichlorophenyl Group: Directs electrophilic substitution to the pyrimidine’s C4 position via meta-directing effects.

  • Pyrimidine Ring: Susceptible to nucleophilic attack at electron-deficient positions (C2/C4) under basic conditions.

These reactions highlight the compound’s utility as a building block in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory properties. The compound 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Key Findings:

  • A study indicated that certain derivatives displayed potent inhibition of COX-2 with IC50 values comparable to the standard drug celecoxib, suggesting a promising therapeutic potential for inflammatory diseases .
  • In vivo assays involving carrageenan-induced paw edema models showed that pyrimidine derivatives significantly reduced inflammation, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid have been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Highlights:

  • A series of studies have reported that derivatives of this compound exhibit strong inhibitory activity against p38α MAPK, a kinase involved in cancer progression. Some derivatives achieved over 70% inhibition in cancer cell lines .
  • In vitro studies have shown that specific modifications to the pyrimidine structure can enhance anticancer activity, particularly against non-small cell lung adenocarcinoma cells (A549). The presence of electron-withdrawing groups was found to increase cytotoxic effects significantly .

Antimicrobial Activity

The antimicrobial potential of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid has also been investigated, particularly against resistant strains of bacteria and fungi.

Findings:

  • In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive pathogens, including those resistant to conventional antibiotics .
  • The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can lead to enhanced antimicrobial efficacy, making these compounds candidates for further development as novel antimicrobial agents .

Comprehensive Data Table

Application Activity Type Key Findings References
Anti-inflammatoryCOX inhibitionIC50 values comparable to celecoxib
Anticancerp38α MAPK inhibitionOver 70% inhibition in cancer cell lines
AntimicrobialAntibacterialSignificant activity against resistant strains

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to specific receptors to exert antiviral effects . The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Aceclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid Carboxymethyl Ester)

  • Structure : Contains a 2,6-dichlorophenyl group linked to a benzene ring via an amine, with an ester-functionalized acetic acid chain (Fig. 1 in ).
  • Pharmacology : A potent NSAID with COX-2 selectivity, showing anti-inflammatory efficacy comparable to diclofenac but with reduced gastric ulcerogenicity (7-fold lower than indomethacin) .

2-((2,6-Dichlorophenyl)amino)benzoic Acid (2-DCABA)

  • Structure : Dichlorophenylamine attached to a benzoic acid group.
  • Physicochemical Properties : Exhibits polymorphism and cocrystal salt formation, enhancing formulation flexibility. Cl–CH3 substitution studies show that halogen positioning affects crystallinity and solubility .
  • Comparison : The pyrimidine core in the target compound may confer greater metabolic stability compared to 2-DCABA’s simpler aromatic system.

Pyrimidinecarboxylic Acid Derivatives

5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic Acid

  • Structure : Dual chlorophenyl substitutions at positions 4 and 5 of the pyrimidine ring ().
  • Properties : Molecular weight = 379.62 g/mol; higher lipophilicity (predicted LogP > 3) due to additional chlorine atoms.
  • Activity : The 2,4-dichlorophenyl group may enhance receptor binding in kinase inhibitors compared to the 2,6-dichloro isomer .

2-(2-Fluorophenyl)pyrimidine-5-carboxylic Acid

  • Structure : Fluorine substituents on the phenyl ring instead of chlorine.
  • Physicochemical Impact : Fluorine’s electronegativity increases oxidative stability but reduces steric bulk compared to chlorine. LogP = 2.23, suggesting lower lipophilicity than dichloro analogues .

Functional Group Variations

Aceclofenac vs. Pyrimidinecarboxamides

  • Carboxylic Acid vs. Amide : Aceclofenac’s ester group is hydrolyzed in vivo to the active carboxylic acid metabolite, while pyrimidinecarboxamides (e.g., LY2409881 in ) resist hydrolysis, prolonging half-life but reducing solubility .

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid

  • Structure : Fused cyclopentane ring adjacent to the pyrimidine core.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Activity Reference
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid ~285.1* 2,6-Cl₂Ph, COOH ~2.5 Under investigation (NSAID/kinase inhibition) N/A
Aceclofenac 354.18 2,6-Cl₂Ph, ester 3.8 COX-2 inhibition, NSAID
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid 379.62 4-ClPh, 2,4-Cl₂Ph, COOH 3.2 Kinase inhibition (hypothetical)
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid 220.18 2-FPh, COOH 2.23 Not reported

*Calculated based on molecular formula C₁₁H₆Cl₂N₂O₂.

Research Findings and Implications

  • Metabolic Stability: Chlorine substituents in 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid may reduce cytochrome P450-mediated oxidation compared to non-halogenated analogues, as seen in N-(3,5-dichlorophenyl)succinimide metabolism ().
  • Solubility Challenges : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration compared to ester or amide derivatives .

Biological Activity

2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid functional group. This structure is essential for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid derivatives against several Gram-positive bacteria and fungi.

Key Findings:

  • The compound exhibited notable activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • In vitro assays demonstrated that derivatives of this compound displayed selective toxicity towards multidrug-resistant strains, indicating potential as a new class of antimicrobial agents .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Klebsiella pneumoniae16
Candida auris64

Anticancer Activity

The anticancer properties of 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid have been evaluated in various cancer cell lines.

Research Insights:

  • In studies involving A549 human lung cancer cells, the compound showed a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .
  • The presence of the 2,6-dichlorophenyl substituent was found to enhance the cytotoxic effects compared to other derivatives lacking this group. For instance, a derivative with this substituent reduced cell viability to 24.5% at a concentration of 100 µM, outperforming standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)Cell LineReference
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid24.5A549
Cisplatin19.7A549

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented, particularly its ability to inhibit cyclooxygenase-2 (COX-2).

Findings:

  • The compound demonstrated significant inhibition of COX-2 with an IC50 comparable to celecoxib, a well-known anti-inflammatory drug . This suggests potential therapeutic applications in inflammatory diseases.
CompoundIC50 (µM)TargetReference
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid0.04COX-2
Celecoxib0.04COX-2

Case Studies

  • Antimicrobial Efficacy Against Multidrug-resistant Bacteria : A study evaluated the effectiveness of various derivatives against WHO-priority pathogens. The results showed that certain derivatives had MIC values significantly lower than conventional antibiotics, highlighting their potential as new treatments for resistant infections .
  • Cytotoxicity in Cancer Models : In another case study involving lung cancer models, the compound's derivatives were tested against A549 cells. The results indicated that modifications to the pyrimidine structure could enhance cytotoxic effects and selectivity for cancer cells over normal cells .

Q & A

Q. What are the most reliable synthetic routes for 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, describes a method involving the condensation of 2,6-dichlorophenylboronic acid with pyrimidine-5-carboxylic acid derivatives under palladium catalysis. Key factors affecting yield include:

  • Catalyst loading : 0.5–2 mol% Pd(PPh₃)₄ optimizes cross-coupling efficiency.
  • Temperature : Reactions at 80–100°C minimize side-product formation (e.g., dehalogenation byproducts).
  • Solvent system : A mix of THF/H₂O (3:1) enhances solubility of arylboronic acid intermediates .

Q. How can researchers confirm the purity and structural integrity of synthesized 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid?

Standard protocols include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (gradient elution) to detect impurities (e.g., unreacted 2,6-dichlorophenyl precursors) .
  • NMR : ¹H/¹³C NMR spectra should show characteristic peaks, such as the pyrimidine ring proton at δ 8.7–9.1 ppm and carboxylic acid proton at δ 12.5–13.0 ppm .
  • Melting point analysis : Compare observed values (e.g., 282–284°C) with literature data to confirm crystallinity .

Q. What solvent systems are optimal for dissolving 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid in experimental settings?

The compound exhibits limited solubility in polar aprotic solvents. Recommended systems:

  • DMSO : Primary choice for stock solutions (up to 50 mM).
  • Alkaline aqueous buffers : Adjust pH to 8–9 using NaOH to deprotonate the carboxylic acid group and enhance solubility .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Contradictions often arise from:

  • pH-dependent degradation : The carboxylic acid group is prone to decarboxylation under strongly acidic conditions (pH < 3). Validate stability using LC-MS over 24-hour intervals .
  • Crystallization variability : Polymorph formation in different solvents (e.g., ethanol vs. DMF) can alter solubility. Use X-ray crystallography to identify dominant crystal forms .

Q. What strategies are effective for probing structure-activity relationships (SAR) of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid derivatives?

Methodological approaches include:

  • Derivatization : Synthesize amides or esters (e.g., methyl or ethyl esters) to evaluate the role of the carboxylic acid group in bioactivity .
  • Computational docking : Map electrostatic potential surfaces to predict binding interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to assess steric/electronic influences on activity .

Q. How can researchers resolve conflicting bioactivity data in existing literature for this compound?

Critical steps involve:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, and solvent controls).
  • Metabolite profiling : Use LC-HRMS to rule out interference from degradation products (e.g., 2,6-dichlorophenyl fragments) .
  • Orthogonal validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Experimental Design & Safety

Q. What safety precautions are essential when handling 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing or solvent evaporation due to potential dust inhalation risks.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

  • Column selection : Use a Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) for high resolution.
  • Detection : UV detection at 254 nm captures pyrimidine ring absorbance.
  • Gradient program : 5–95% acetonitrile in 20 minutes with 0.1% trifluoroacetic acid improves peak separation of byproducts like 2,6-dichlorophenol .

Future Research Directions

Q. What unexplored applications of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid warrant investigation?

  • Metal-organic frameworks (MOFs) : Explore its use as a ligand for constructing porous materials with catalytic or sensing properties.
  • Photodynamic therapy : Investigate its potential as a photosensitizer due to the conjugated pyrimidine system .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation).
  • Molecular dynamics (MD) : Simulate solvation effects to optimize reaction conditions for scale-up .

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